molecular formula C8H14S B15325464 Spiro[2.5]octane-6-thiol

Spiro[2.5]octane-6-thiol

Cat. No.: B15325464
M. Wt: 142.26 g/mol
InChI Key: IVNCPULBXLYQEK-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-6-thiol is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single common atom. This compound features a thiol group (-SH) attached to the spirocyclic framework, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octane-6-thiol typically involves the formation of the spirocyclic core followed by the introduction of the thiol group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dihalide with a thiol-containing nucleophile can yield the desired spirocyclic thiol compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-6-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[2.5]octane-6-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2.5]octane-6-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.5]octane-6-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity. This differentiates it from other spirocyclic compounds that may lack the thiol functionality .

Properties

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

spiro[2.5]octane-6-thiol

InChI

InChI=1S/C8H14S/c9-7-1-3-8(4-2-7)5-6-8/h7,9H,1-6H2

InChI Key

IVNCPULBXLYQEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1S)CC2

Origin of Product

United States

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